molecular formula C21H18Cl2FN3O B2877801 (4-((2,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1357836-38-4

(4-((2,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2877801
CAS No.: 1357836-38-4
M. Wt: 418.29
InChI Key: NAJRRCQBOWSUFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would include a detailed description of the reaction conditions, reagents, and steps involved in the synthesis .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions where the compound is used as a starting material, or reactions that it undergoes under certain conditions .


Physical and Chemical Properties Analysis

This would include information such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

Analytical Applications in Pharmaceuticals

The use of fluorogenic labeling reagents for quality control in pharmaceuticals highlights an analytical application of related chemical compounds. Gatti et al. (2004) explored the use of 4,7-Phenanthroline-5,6-dione (phanquinone) in pre-column derivatization for the efficient separation and fluorescence detection of amino acids in pharmaceuticals. This method offers a significant advantage in the stability of derivatives and the absence of fluorescent degradation products, presenting a potential area for applying similar fluorogenic properties in pharmaceutical analysis (Gatti, Gioia, Andreatta, & Pentassuglia, 2004).

Structural and Molecular Analysis

The synthesis and structural analysis of compounds with related structures offer insights into their potential applications in scientific research. Prasad et al. (2018) synthesized a novel heterocycle evaluated for antiproliferative activity, providing a framework for understanding the molecular interactions and stability of such compounds. The structural characterization included IR, NMR, LC-MS spectra, and X-ray diffraction studies, underlining the importance of detailed molecular analysis in the development of bioactive compounds (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Photocatalytic Applications

The exploration of metal-free photocatalysts for oxidation and oxygenation reactions presents another research application. Zhang et al. (2020) described using 9-fluorenone and rose bengal as photocatalysts for the selective oxidation of non-activated alcohols and oxygenation of tertiary amines. This protocol emphasizes the potential for developing new methodologies for late-stage modification of compounds, which could include modifications to molecules similar to (4-((2,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone (Zhang, Schilling, Riemer, & Das, 2020).

Antimicrobial and Antitubercular Activities

Novel derivatives and their antimicrobial activities are crucial areas of research. Zaki et al. (2019) synthesized a series of compounds showing promising activities against various bacterial and fungal strains, indicating the potential for discovering new antimicrobial agents with structures related to this compound. This research contributes to the ongoing search for effective treatments against resistant microbial strains (Zaki, Kamal El‐dean, Radwan, & Sayed, 2019).

Safety and Hazards

This section would include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it .

Properties

IUPAC Name

[4-(2,4-dichloroanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2FN3O/c22-13-4-6-19(17(23)10-13)26-20-15-11-14(24)5-7-18(15)25-12-16(20)21(28)27-8-2-1-3-9-27/h4-7,10-12H,1-3,8-9H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJRRCQBOWSUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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